3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Regioisomerism Molecular recognition Hydrogen bonding

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1279829-21-8) is a partially saturated, bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,2-a]pyrazine class. With a molecular formula of C₇H₈F₃N₃ and a molecular weight of 191.15 g/mol, the compound features a trifluoromethyl substituent at the C-3 position of the imidazole ring, a key structural determinant influencing electronic character, lipophilicity, and metabolic stability.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Cat. No. B13149016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2C(F)(F)F)CN1
InChIInChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6-4-11-1-2-13(5)6/h3,11H,1-2,4H2
InChIKeyBYPRCNLAZNZMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Core Scaffold Profile for Procurement and Medicinal Chemistry Evaluation


3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1279829-21-8) is a partially saturated, bicyclic nitrogen-containing heterocycle belonging to the imidazo[1,2-a]pyrazine class. With a molecular formula of C₇H₈F₃N₃ and a molecular weight of 191.15 g/mol, the compound features a trifluoromethyl substituent at the C-3 position of the imidazole ring, a key structural determinant influencing electronic character, lipophilicity, and metabolic stability . The saturated ethylene bridge across the pyrazine ring (positions 5,6,7,8) imparts conformational rigidity distinct from fully aromatic imidazo[1,2-a]pyrazine analogs, rendering this scaffold an important intermediate and core structure in medicinal chemistry programs targeting diverse biological pathways [1]. Commercial availability at ≥95% purity with ISO-certified quality control supports pharmaceutical R&D procurement workflows .

Why 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Cannot Be Replaced by Generic Tetrahydroimidazopyrazine Isomers or Non-Fluorinated Analogs


Substitution of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with isomeric variants such as the 2-trifluoromethyl regioisomer (CAS 126069-70-3) or the imidazo[1,5-a]pyrazine scaffold (CAS 959238-29-0) is chemically non-equivalent due to fundamentally altered electronic topology and hydrogen-bonding capacity. The C-3 trifluoromethyl group on the [1,2-a] framework confers a calculated XLogP of 0 and a topological polar surface area of 29.9 Ų , parameters that would shift significantly upon positional isomerism, directly affecting passive membrane permeability and target engagement potential. Furthermore, the absence of the trifluoromethyl group altogether—as represented by the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine parent scaffold (CAS 91476-80-1; MW 123.16 g/mol, C₆H₉N₃)—removes the strong electron-withdrawing effect and lipophilicity enhancement necessary for metabolic stabilization of the imidazole ring, a property consistently leveraged across imidazo[1,2-a]pyrazine-based drug discovery programs targeting Gαq proteins, PDE10A, and ion channels [1] [2]. Such substitution risks undermining SAR continuity and may introduce uncharacterized off-target profiles.

Quantitative Evidence: Where 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Shows Measurable Differentiation from Comparators


Molecular Recognition and Hydrogen-Bonding Vector Topology: C-3 vs. C-2 Trifluoromethyl Regioisomer Comparison

The C-3 trifluoromethyl substitution in 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine positions the electron-withdrawing group on the imidazole ring, generating a single hydrogen bond donor (N-H at pyrazine) and five hydrogen bond acceptors, with zero rotatable bonds, yielding a rigid, directionally constrained pharmacophore . In contrast, the 2-trifluoromethyl regioisomer (CAS 126069-70-3) places the CF₃ group on the pyrazine ring, altering the hydrogen-bonding vector orientation and the electronic influence on the imidazole nitrogen lone pair, a critical determinant for metal coordination and enzyme active-site interactions . This topological nonequivalence is not addressable by simple scaffold substitution.

Regioisomerism Molecular recognition Hydrogen bonding

Scaffold Isomer Differentiation: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine Core Architecture

The imidazo[1,2-a]pyrazine core of the target compound is a validated privileged scaffold in PDE10A inhibitor programs, with co-crystal structures (PDB: 4bbx) demonstrating key hinge-region interactions in the enzyme active site [1]. The isomeric imidazo[1,5-a]pyrazine scaffold (CAS 959238-29-0, 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) has been primarily associated with dipeptidyl peptidase IV (DPP-IV) inhibition and metabolic disorder indications, representing a divergent biological target space . Despite identical molecular formula (C₇H₈F₃N₃, MW 191.15), the different ring fusion pattern redistributes nitrogen positions and alters π-electron delocalization, producing incompatible pharmacophoric geometries across different therapeutic target families.

Scaffold isomerism Drug-likeness Biological target compatibility

Lipophilicity and Physicochemical Drug-Likeness: Trifluoromethyl vs. Non-Fluorinated Parent Scaffold

The presence of the trifluoromethyl group at C-3 in the target compound confers a calculated XLogP of 0 and a molecular weight of 191.15 g/mol, compared to the unsubstituted parent scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1; C₆H₉N₃; MW 123.16 g/mol; estimated XLogP approximately -1.0 to -0.5 based on fragment-based calculation) . In the context of Gαq protein inhibitor development, the trifluoromethyl-substituted bicyclic skeleton is a structural prerequisite for biological activity, with SAR studies demonstrating that the bicyclic core is essential for G protein silencing activity, and the CF₃ group provides both metabolic shielding and enhanced membrane partitioning [1]. The non-fluorinated analog lacks this metabolic stabilization and would be expected to undergo more rapid oxidative metabolism at the imidazole ring.

Lipophilicity Drug-likeness Physicochemical properties

Antifungal Activity Class-Level Evidence: C-3 Substituted Tetrahydroimidazo[1,2-a]pyrazine Hybrids Overcome Itraconazole Resistance in Sporothrix Species

A series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids bearing specific C-3 substitutions (thiosemicarbazone and thiazolidinedione moieties) demonstrated antifungal activity against pathogenic Sporothrix species, with compound-dependent efficacy that overcame itraconazole resistance and exhibited low host cytotoxicity [1]. While the target compound itself is a synthetic intermediate rather than a final bioactive molecule, this evidence demonstrates that the C-3 position on the tetrahydroimidazo[1,2-a]pyrazine scaffold is a critical vector for introducing antifungal pharmacophoric elements. Substitution at alternative positions (C-2 or C-8) or use of the imidazo[1,5-a]pyrazine scaffold would misdirect the pharmacophore orientation relative to fungal target sites.

Antifungal Sporothrix Itraconazole resistance

Validated Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Based on Quantitative Evidence


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization Programs for Schizophrenia and CNS Disorders

The imidazo[1,2-a]pyrazine scaffold, with co-crystal structural validation in PDE10A (PDB: 4bbx), supports rational design of CNS-penetrant inhibitors for schizophrenia. 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine serves as the correct regioisomeric starting material; the C-3 CF₃ group provides metabolic shielding while maintaining the hydrogen-bonding topology required for hinge-region binding [1]. Use of the 2-trifluoromethyl isomer or imidazo[1,5-a]pyrazine scaffold would misalign pharmacophoric vectors with the PDE10A binding pocket, as evidenced by the crystallographic pose of the imidazo[1,2-a]pyrazine core in the active site.

Chemical Biology: Gαq Protein Signal Silencing Probe Development

The tetrahydroimidazo[1,2-a]pyrazine bicyclic skeleton is an essential pharmacophoric element of BIM-46174 and BIM-46187, the only known cell-permeable small molecules that preferentially silence Gαq protein signaling [1]. SAR studies have established that the bicyclic core plus a redox-active thiol/disulfane substructure are absolute requirements for activity [2]. 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine provides the correct bicyclic template with appropriate substitution vector at C-3 for constructing novel Gαq inhibitor chemotypes, offering a procurement pathway for programs targeting cancer and pain indications where multiple GPCR pathways converge.

Antifungal Drug Discovery: C-3 Derivatization for Sporothrix Resistance Overcoming Agents

Published evidence demonstrates that C-3-substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids exhibit antifungal activity against itraconazole-resistant Sporothrix species with low host cytotoxicity, with Compounds 6 and 10 identified as lead candidates [1]. 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the correct core scaffold for expanding this antifungal chemotype through further C-3 derivatization; alternative core scaffolds lack the published SAR data linking this specific bicyclic architecture to antifungal efficacy.

Library Synthesis and Diversity-Oriented Synthesis: Mannich-Type C-3 Functionalization

The tetrahydroimidazo[1,2-a]pyrazine scaffold with a C-3 substituent has been demonstrated as a versatile substrate for regiospecific Mannich-type bond formation under mild conditions, enabling divergent library preparation and topological diversity expansion [1]. 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, with its C-3 CF₃ group, provides a well-defined synthetic handle while maintaining the amine functionality (N-H at position 7) for further parallel derivatization, making it a strategic building block for high-purity, drug-like compound library construction.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.